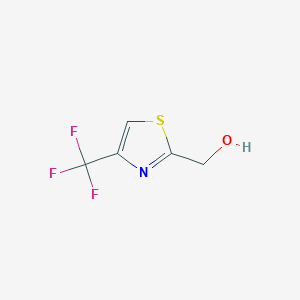

(4-(Trifluoromethyl)thiazol-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGAFTQUOHZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634965 | |

| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204319-69-7 | |

| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: Properties, Synthesis, and Applications

An In-depth Review for Chemical Researchers and Drug Development Professionals

Abstract

(4-(Trifluoromethyl)thiazol-2-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the thiazole scaffold imparts unique physicochemical properties, such as increased metabolic stability and lipophilicity, making it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, and current applications, serving as a critical resource for scientists engaged in pharmaceutical research and chemical synthesis.

Nomenclature and Chemical Identification

-

Systematic Name: (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanol

-

CAS Number: 204319-69-7[1]

-

Molecular Formula: C₅H₄F₃NOS

-

Molecular Weight: 199.15 g/mol

-

InChI Key: NGTOSARTLLCFTQ-UHFFFAOYSA-N

-

Canonical SMILES: C1=C(N=C(S1)C(F)(F)F)CO

Physicochemical Properties

The trifluoromethyl group is a key pharmacophore that significantly influences a molecule's properties. It is often employed as a bioisostere for other groups, like a chlorine atom, due to steric similarities. Its presence generally increases lipophilicity (Hansch π value of +0.88) and enhances metabolic stability due to the high bond energy of the C-F bond.[2] These characteristics are critical in drug design for improving a compound's pharmacokinetic profile.[2][3]

Table 1: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 204319-69-7 | [1] |

| Molecular Formula | C₅H₄F₃NOS | PubChem |

| Molecular Weight | 199.15 g/mol | PubChem |

| Physical Form | Solid (Predicted) | - |

| XLogP3 | 1.0 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Manufacturing

The synthesis of substituted thiazole-methanol derivatives typically involves the construction of the thiazole ring followed by modification of a functional group, or vice-versa. A common and reliable method is the reduction of a corresponding thiazole-2-carboxylic acid or its ester derivative.

Workflow for a General Synthesis Approach

Below is a generalized workflow for synthesizing this compound, starting from a suitable thiazole-2-carboxylate precursor. This method offers high yields and employs standard laboratory reagents.

Caption: Generalized synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: Reduction of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate

This protocol is adapted from analogous reductions of thiazole esters.[4]

Materials:

-

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), add a solution of ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) dissolved in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (2.0 eq) in THF to the stirred reaction mixture. Causality Note: The slow addition at 0°C is critical to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reaction: Allow the mixture to stir at 0°C for 1.5 to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by ethyl acetate. Trustworthiness Note: This is a standard and safe procedure for neutralizing excess, highly reactive LiAlH₄.

-

Workup: Add anhydrous sodium sulfate to the mixture to remove water, stir for 15 minutes, and then filter the solid precipitate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Applications in Research and Drug Development

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5] When combined with a trifluoromethyl group, the resulting molecule becomes a highly attractive building block for creating new chemical entities with desirable pharmacological properties.

-

Antimicrobial Agents: Thiazole derivatives have demonstrated a wide spectrum of activity against various bacterial and fungal pathogens.[5] The CF₃ group can enhance cell membrane permeability and metabolic stability, potentially leading to more potent and durable antimicrobial agents.

-

Anticancer Therapeutics: Many small-molecule kinase inhibitors and other anticancer agents feature heterocyclic cores. The 4-thiazolidinone core, a related structure, has been extensively studied for its anticancer properties.[6] this compound serves as a precursor for more complex molecules that could target cancer-related pathways.

-

Metabolic Disease Modulators: The structural motifs present in this compound are found in molecules designed to interact with various metabolic targets. The development of derivatives could lead to novel treatments for conditions like diabetes or obesity.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the methanol proton (-OH), the methylene protons (-CH₂-), and the thiazole ring proton.

-

¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

-

¹³C NMR will confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for definitive identification.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A patent for a related compound specifies HPLC as the method for assaying purity.[7]

Safety and Handling

While specific toxicity data for this compound is not widely published, related thiazole and fluorinated compounds require careful handling.

-

General Hazards: Similar compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[8][10] Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate. The strategic combination of a thiazole core and a trifluoromethyl group provides a unique set of properties that are highly sought after in modern drug discovery and materials science. The synthetic routes are well-established, allowing for its accessible incorporation into more complex molecular designs. As the demand for metabolically robust and potent therapeutic agents grows, the importance of fluorinated building blocks like this one will undoubtedly continue to increase.

References

-

Georganics. Thiazol-2-yl-methanol. Available from: [Link]

- Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed Central (PMC). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available from: [Link]

-

PubChem. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available from: [Link]

-

PubMed Central (PMC). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Available from: [Link]

-

PubChemLite. [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol. Available from: [Link]

Sources

- 1. 204319-69-7|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 7. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 8. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will dissect its molecular structure, outline a representative synthetic pathway with detailed experimental protocols, and discuss its physicochemical properties. The guide emphasizes the strategic importance of its constituent moieties—the thiazole core and the trifluoromethyl group—which are prevalent in numerous clinically successful drugs. Furthermore, we provide standard operating procedures for its spectroscopic characterization and explore its potential applications as a versatile intermediate in the design of novel bioactive compounds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of advanced chemical intermediates.

Introduction: The Strategic Value of Fluorinated Thiazoles

In the landscape of drug discovery, the strategic incorporation of specific functional groups and heterocyclic scaffolds is a cornerstone of rational drug design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold found in a multitude of biologically active agents, including anticancer drugs like Dasatinib and Ixabepilone.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile component in molecular design.[1]

Concurrently, the introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a transformative strategy in medicinal chemistry.[2] The CF₃ group is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and steric bulk can profoundly influence pKa, lipophilicity, and metabolic stability.[3][4] The exceptional strength of the C-F bond often shields adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

The compound this compound, CAS No. 204319-69-7, represents a strategic convergence of these two powerful motifs. It offers the proven biological relevance of the thiazole scaffold, the pharmacokinetic benefits of the trifluoromethyl group, and a reactive hydroxymethyl handle for further synthetic elaboration. This makes it an exceptionally valuable building block for creating new chemical entities with enhanced therapeutic potential.

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . Its structure is defined by a central 1,3-thiazole ring substituted at the 4-position with a trifluoromethyl group and at the 2-position with a hydroxymethyl group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 204319-69-7 | [5] |

| Molecular Formula | C₅H₄F₃NOS | [5] |

| Molecular Weight | 183.15 g/mol | [5] |

| Appearance | Solid (typical for similar compounds) | [6] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis initiates with a commercially available trifluoromethyl β-ketoester, which undergoes halogenation. The resulting α-haloketone is the key precursor for the Hantzsch thiazole synthesis. Cyclization with a thioamide bearing an ester group, followed by selective reduction of the ester, yields the target primary alcohol.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Ethyl 2-bromo-4,4,4-trifluoroacetoacetate

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.05 eq).

-

Add a catalytic amount of a radical initiator such as AIBN.

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step.

-

Rationale: This is a standard radical-initiated α-halogenation of a ketone. CCl₄ is a classic solvent for this transformation, and NBS is a convenient and safe source of bromine radicals.

-

Step 2: Synthesis of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate

-

Dissolve the crude ethyl 2-bromo-4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as absolute ethanol.

-

Add ethyl 2-thiooxamate (1.0 eq) to the solution.

-

Heat the mixture to reflux for several hours, monitoring by TLC. The Hantzsch synthesis is a condensation reaction that forms the thiazole ring.[7]

-

Upon completion, cool the mixture and concentrate under vacuum. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thiazole ester.

-

Rationale: The Hantzsch synthesis is a reliable method for constructing thiazole rings.[7] The α-haloketone reacts with the sulfur of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole core.

-

Step 3: Synthesis of this compound

-

Prepare a stirred solution of ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF dropwise, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.[8]

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting suspension through celite, wash the filter cake with ethyl acetate, and concentrate the combined organic layers.

-

Purify the crude product by column chromatography to obtain this compound.

-

Rationale: LiAlH₄ is a potent reducing agent capable of cleanly reducing esters to primary alcohols.[8] The reaction is performed at low temperature to control its high reactivity and under an inert atmosphere as LiAlH₄ reacts violently with water. Anhydrous THF is the solvent of choice due to its inertness and ability to dissolve the reagents.

-

Spectroscopic Characterization and Analysis

Accurate characterization is critical for confirming the identity and purity of the synthesized compound. While experimental data is proprietary, a predicted spectroscopic profile serves as a valuable reference. The following protocols outline the standard procedures for acquiring this data.[9]

Predicted Spectroscopic Profile

| Technique | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ ~7.5-7.8 (s, 1H, H5-thiazole), δ ~4.9 (s, 2H, -CH₂-), δ ~2.5-3.5 (br s, 1H, -OH) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~170 (C2), δ ~140 (q, C4), δ ~122 (q, CF₃), δ ~118 (C5), δ ~60 (-CH₂) |

| ¹⁹F NMR (470 MHz, CDCl₃) | δ ~ -60 to -65 (s, 3F, -CF₃) |

| IR (ATR) | ~3300 cm⁻¹ (O-H stretch, broad), ~1550 cm⁻¹ (C=N stretch), ~1100-1300 cm⁻¹ (C-F stretch, strong) |

| Mass Spec (EI) | M⁺ at m/z 183, fragments corresponding to loss of H₂O, CF₃. |

Standard Operating Procedures for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Use a 500 MHz spectrometer. Acquire data using a standard single-pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 2-5 seconds.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use trifluoroacetic acid or another common fluorine standard as an external reference.

Mass Spectrometry (MS)

-

Sample Introduction: Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Ionization: Use electrospray ionization (ESI) for soft ionization to observe the molecular ion ([M+H]⁺ at m/z 184) or electron ionization (EI) at 70 eV to induce fragmentation for structural confirmation.

-

Analysis: Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the exact mass and elemental composition.

Applications in Drug Discovery

This compound is not an end-product but a high-value intermediate. Its structure provides a platform for diversification to generate libraries of novel compounds for biological screening.

-

Scaffold for Kinase Inhibitors: The thiazole ring is a common feature in ATP-competitive kinase inhibitors. The CF₃ group can be directed towards hydrophobic pockets in the kinase domain, while the methanol group can be elaborated to interact with the hinge region or solvent-exposed areas.

-

Antibacterial and Antifungal Agents: Thiazole derivatives have demonstrated a wide range of antimicrobial activities. This scaffold can be used as the starting point for developing new agents to combat resistant pathogens.

-

CNS-Active Agents: The increased lipophilicity imparted by the CF₃ group can enhance blood-brain barrier penetration, making this building block attractive for the synthesis of agents targeting the central nervous system.

Caption: Potential derivatization points on the core scaffold.

Safety and Handling

While specific toxicity data for this compound is not available, related fluorinated and thiazole-containing compounds are often classified as harmful and irritants.[6] Standard laboratory safety protocols should be strictly followed:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[5]

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages for modern drug discovery. The synergistic combination of a biologically relevant thiazole nucleus, a metabolically robust trifluoromethyl group, and a synthetically versatile methanol handle provides medicinal chemists with a powerful tool for the rapid generation of novel and diverse molecular entities. The synthetic and analytical protocols detailed in this guide provide a solid foundation for the efficient utilization of this valuable intermediate in research and development programs.

References

- A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol. PubChemLite. [Link]

-

Thiazol-2-yl-methanol. Georganics. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. 204319-69-7|this compound|BLD Pharm [bldpharm.com]

- 6. (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of (4-(Trifluoromethyl)thiazol-2-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a key heterocyclic building block in contemporary drug discovery and materials science. The trifluoromethylthiazole motif is of significant interest due to its unique electronic properties, metabolic stability, and ability to participate in a range of intermolecular interactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering a consolidated resource on the synthesis, characterization, and handling of this important chemical entity. Where experimental data for the title compound is not available, insights are drawn from closely related structural analogs to provide a robust predictive framework.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its utility stems from its ability to act as a bioisostere for other aromatic and heterocyclic systems, its capacity for hydrogen bonding, and its role in coordinating to metallic centers in enzymes. The introduction of a trifluoromethyl group imparts profound changes to the molecule's physicochemical profile, including increased lipophilicity, enhanced metabolic stability, and altered acidity of neighboring protons, which can be strategically leveraged in drug design.[2] this compound, CAS number 204319-69-7, serves as a versatile intermediate, enabling the introduction of this valuable pharmacophore into more complex molecular architectures.[3] This guide aims to provide a detailed exposition of its known properties and to establish reliable protocols for its characterization and use.

Molecular Structure and Identification

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanol | |

| CAS Number | 204319-69-7 | [3] |

| Molecular Formula | C₅H₄F₃NOS | [3] |

| Molecular Weight | 183.15 g/mol | [3] |

| SMILES | OCc1nc(cs1)C(F)(F)F | [4] |

| InChI | InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | [4] |

Physicochemical Properties

| Property | Value | Notes and Methodological Considerations |

| Physical Form | Solid | Inferred from analogous trifluoromethylthiazole and hydroxymethylthiazole derivatives which are typically solids at room temperature.[5][6] |

| Melting Point | Not reported | Experimental determination is recommended. A standard protocol is provided in Section 6.1. |

| Boiling Point | Not reported | Likely to decompose upon heating at atmospheric pressure. Vacuum distillation may be possible but should be conducted with care. |

| Solubility | Not quantitatively reported | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[7] A protocol for solubility determination is provided in Section 6.2. |

| pKa | Not reported | The hydroxyl proton is expected to be weakly acidic. The thiazole nitrogen is weakly basic, but its basicity is significantly reduced by the electron-withdrawing trifluoromethyl group. |

| LogP | Not reported | The presence of the trifluoromethyl group increases lipophilicity, while the hydroxyl group enhances hydrophilicity. Experimental determination is advised. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of this compound. Below is a summary of the expected spectroscopic features, based on available data and analysis of similar structures.[8][9]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Singlet | 1H | Thiazole ring proton (H5) |

| ~4.8-5.0 | Singlet | 2H | Methylene protons (-CH₂OH) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton is dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework:

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165-170 | Thiazole C2 | Carbon attached to the hydroxymethyl group. |

| ~140-145 (quartet) | Thiazole C4 | Carbon attached to the trifluoromethyl group, split by fluorine coupling. |

| ~120-125 (quartet) | Trifluoromethyl (-CF₃) | Large quartet due to one-bond C-F coupling. |

| ~115-120 | Thiazole C5 | Carbon bearing the single ring proton. |

| ~60-65 | Methylene (-CH₂OH) | Aliphatic carbon of the hydroxymethyl group. |

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch of the alcohol |

| 3000-3100 | Medium | C-H stretch of the thiazole ring |

| 1500-1600 | Medium | C=N and C=C stretching of the thiazole ring |

| 1100-1350 | Strong | C-F stretching of the trifluoromethyl group |

| ~1050 | Medium-Strong | C-O stretch of the primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 184.0042

-

Fragmentation: Common fragmentation pathways would involve the loss of the hydroxymethyl group or cleavage of the thiazole ring.

Synthesis and Reactivity

Representative Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid ester, such as ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This transformation can be efficiently achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[10]

Workflow for the Synthesis of this compound

Caption: A typical synthetic route to the title compound.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of a primary alcohol and a trifluoromethyl-substituted thiazole.

-

Alcohol Reactivity: The primary hydroxyl group can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides or other leaving groups for subsequent nucleophilic substitution.

-

Thiazole Ring Stability: The thiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to degradation under strongly basic conditions or in the presence of strong oxidizing agents.[11] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thiazole ring, potentially making it more susceptible to nucleophilic attack.[12]

-

Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[13][14] Recommended storage is at 2-8°C.[3] It is advisable to protect it from light and moisture to prevent degradation.

Experimental Protocols

Protocol for Melting Point Determination

This protocol describes a standard method for determining the melting point of a crystalline organic solid.[9]

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of the compound in various organic solvents.[8]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: To a series of vials, add a known mass of this compound (e.g., 10 mg).

-

Solvent Addition: Add the selected solvent to each vial in small, incremental volumes (e.g., 0.1 mL).

-

Equilibration: After each addition, vigorously agitate the vial and allow it to equilibrate at a constant temperature.

-

Observation: Observe for complete dissolution. The solubility can be expressed as the mass of solute per volume of solvent required for complete dissolution. For more precise measurements, a saturated solution can be prepared, and the concentration of the supernatant can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Logical Flow for Solubility Assessment

Caption: A stepwise process for determining solubility.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [15]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [15][16]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The unique combination of a hydroxymethyl group, a thiazole ring, and a trifluoromethyl substituent makes this compound a highly valuable building block in several areas:

-

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and metabolic disorders. The trifluoromethylthiazole moiety is often incorporated to enhance drug-like properties.

-

Agrochemicals: Thiazole derivatives are known to exhibit fungicidal and insecticidal activities. This compound can serve as a starting material for the development of new crop protection agents.

-

Materials Science: The polar and aromatic nature of the molecule suggests potential applications in the synthesis of functional organic materials, such as ligands for metal complexes or components of organic electronic devices.

Conclusion

This compound is a chemical intermediate with significant potential in various fields of chemical research and development. This guide has consolidated the available information on its physical and chemical properties, provided protocols for its characterization, and outlined its key applications. While some physicochemical data remains to be experimentally determined, the information presented herein provides a solid foundation for the safe and effective use of this compound in the laboratory.

References

-

SpectraBase. FTIR Spectrum of [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol, TMS. Available from: [Link]

-

Ananwei. Product Page for this compound. Available from: [Link]

-

Georganics. Product Page for Thiazol-2-yl-methanol. Available from: [Link]

-

MDPI. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available from: [Link]

-

National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

-

SpectraBase. 13C NMR Spectrum of 4-{{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl}-2-phenyl-5-thiazolecarboxylic acid, ethyl ester. Available from: [Link]

-

Royal Society of Chemistry. Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][5][13]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide with 3-aryl-2H-benzo[e][5][13]thiazine 1,1-dioxides. Available from: [Link]

-

National Institutes of Health. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available from: [Link]

-

SpectraBase. 13C NMR Spectrum of 4-[2-(4-FLUOROPHENYL)-THIAZOL-4-YLMETHYL]-2,2-BIS-(TRIFLUOROMETHYL)-1,3-OXATHIOLAN-5-ONE. Available from: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available from: [Link]

-

Royal Society of Chemistry. Synthesis, characterization and crystal structures of novel fluorinated di(thiazolyl)benzene derivatives. Available from: [Link]

-

ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

-

ResearchGate. 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Available from: [Link]

-

National Institutes of Health. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available from: [Link]

-

Royal Society of Chemistry. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Available from: [Link]

-

SpectraBase. Methanol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Available from: [Link]

-

PubChemLite. [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol. Available from: [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1977-06-6 Cas No. | (4-Methyl-1,3-thiazol-5-yl)methanol | Matrix Scientific [matrixscientific.com]

- 3. 204319-69-7|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol (C5H4F3NOS) [pubchemlite.lcsb.uni.lu]

- 5. 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol(204319-69-7) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound [chemdict.com]

- 16. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]

An In-Depth Technical Guide to the Solubility and Stability of (4-(Trifluoromethyl)thiazol-2-yl)methanol

Introduction

(4-(Trifluoromethyl)thiazol-2-yl)methanol is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position. The presence of the trifluoromethyl (CF3) group is of significant interest in medicinal chemistry and materials science. The CF3 group can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the high electronegativity of the fluorine atoms in the CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the lipophilicity of the CF3 group can improve a compound's ability to permeate biological membranes.[1]

This technical guide provides a comprehensive overview of the critical physicochemical parameters of this compound: its solubility and stability. Understanding these properties is paramount for researchers, scientists, and drug development professionals to advance this molecule through the development pipeline, from early-stage discovery to formulation. This document details the established methodologies for determining these properties, provides insights into the expected behavior of the molecule based on its structural features, and offers detailed experimental protocols for robust characterization.

I. Solubility Profile of this compound

Solubility is a critical determinant of a compound's bioavailability and developability.[4] For oral drug candidates, sufficient aqueous solubility is necessary for dissolution in the gastrointestinal tract prior to absorption. This section outlines the methodologies to determine both the thermodynamic and kinetic solubility of this compound.

A. Theoretical Considerations: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is known to increase the lipophilicity of a molecule.[1] This would suggest that this compound might exhibit limited aqueous solubility. However, the presence of the hydroxymethyl group and the nitrogen and sulfur heteroatoms in the thiazole ring can participate in hydrogen bonding, which may enhance its solubility in polar protic solvents like water and ethanol. The interplay of these structural features makes experimental determination of solubility essential.

B. Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

The presence of excess solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed to permit the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a 0.22 µm filter or centrifuged at high speed.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Data Presentation: Expected Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined |

| 0.1 N HCl | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| DMSO | 25 | Data to be determined |

C. Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer.[7][9] This high-throughput method is valuable in early drug discovery for rapid screening.

Experimental Protocol: Kinetic Solubility Determination

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).

-

-

Precipitation Detection:

-

Allow the plate to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

-

-

Quantification (Optional):

-

Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV.[9]

-

Visualization: Solubility Determination Workflow The following diagram illustrates the decision-making process and workflow for assessing the solubility of a new chemical entity like this compound.

Caption: Workflow for solubility assessment.

II. Stability Profile of this compound

Evaluating the chemical stability of a compound is a regulatory requirement and crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10][11] Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under various conditions to identify potential degradants and develop stability-indicating analytical methods.[12][13]

A. Theoretical Considerations: Potential Sites of Instability

The thiazole ring is an aromatic heterocycle and is generally stable. However, the molecule possesses potential sites for degradation:

-

Hydrolysis: The hydroxymethyl group could potentially undergo reactions, although this is less likely under neutral conditions. The thiazole ring itself could be susceptible to hydrolysis under harsh acidic or basic conditions.

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

B. Forced Degradation Studies

Forced degradation studies are designed to produce a target degradation of 5-20%.[13]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). A typical concentration is 1 mg/mL.[13]

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at a controlled temperature.

-

Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[14][15] A photodiode array (PDA) detector is often used to assess peak purity.

-

Data Presentation: Illustrative Stability Data

The following table exemplifies how the results from a forced degradation study would be summarized.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradants |

| 0.1 N HCl (60°C) | 24 | Data to be determined | Data to be determined |

| 0.1 N NaOH (60°C) | 24 | Data to be determined | Data to be determined |

| 3% H2O2 (RT) | 24 | Data to be determined | Data to be determined |

| Heat (80°C, solid) | 48 | Data to be determined | Data to be determined |

| Heat (80°C, solution) | 48 | Data to be determined | Data to be determined |

| Light (ICH Q1B) | - | Data to be determined | Data to be determined |

Visualization: Stability Testing Workflow This diagram outlines the process for conducting a forced degradation study and developing a stability-indicating method.

Caption: Workflow for stability assessment.

III. Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly investigated to support its development as a potential therapeutic agent or advanced material. This technical guide has outlined the standard, industry-accepted methodologies for determining these parameters. The presence of the trifluoromethyl group is anticipated to influence these properties, likely leading to moderate to low aqueous solubility but potentially enhanced metabolic stability. Rigorous experimental evaluation, as detailed in the provided protocols, is essential to confirm these hypotheses and to generate the robust data package required for regulatory submissions and successful formulation development. The workflows and protocols described herein provide a solid framework for any research team embarking on the characterization of this promising molecule.

IV. References

-

Annex 4 - World Health Organization (WHO). [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties - ResearchGate. [Link]

-

stability-indicating hplc method: Topics by Science.gov. [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

-

Stability Indicating HPLC Method Development and Validation - SciSpace. [Link]

-

Stability Indicating HPLC Method Development: A Review - IJPPR. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Forced Degradation Studies - MedCrave online. [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

-

Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline - ResearchGate. [Link]

-

Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. [Link]

-

Forced Degradation Studies - SciSpace. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. [Link]

-

Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices - OUCI. [Link]

-

Method Development and Photolytic Degradation Study of - Asian Journal of Pharmaceutical Analysis. [Link]

-

ThermoML:J. Chem. Thermodyn. 2016, 103, 276-284. [Link]

-

Solubility determination and analysis of methimazole in different solvent systems at T = 278.15 - 323.15 K - ResearchGate. [Link]

-

Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. ijrpp.com [ijrpp.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Trifluoromethylthiazole Scaffold: A-Technical Guide to Biological Activity and-Experimental Validation

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethylthiazole Core

The thiazole ring is a foundational scaffold in medicinal chemistry and agrochemical design, prized for its unique electronic properties and ability to engage in various biological interactions. When functionalized with a trifluoromethyl (CF3) group, its physicochemical characteristics are profoundly altered. The CF3 group, owing to the high electronegativity of fluorine, enhances metabolic stability, membrane permeability, and binding affinity by modulating the lipophilicity and electronic nature of the parent molecule. This synergistic combination has given rise to a class of trifluoromethylthiazole derivatives with a remarkable spectrum of biological activities, ranging from potent fungicides to promising anticancer agents. This guide provides an in-depth exploration of the core mechanisms, applications, and essential experimental protocols for evaluating these powerful compounds.

Core Mechanism of Action: Disruption of Cellular Respiration

A primary and well-characterized mechanism of action for many biologically active trifluoromethylthiazole derivatives is the inhibition of mitochondrial respiration. Specifically, these compounds frequently act as potent inhibitors of Complex II, also known as Succinate Dehydrogenase (SDH), a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).

By binding to SDH, these inhibitors block the oxidation of succinate to fumarate, which halts the transfer of electrons to ubiquinone (Coenzyme Q). This disruption has catastrophic consequences for the cell:

-

ATP Production Halts: The blockade of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, effectively starving the cell of energy.

-

Increased Oxidative Stress: The stalled ETC can lead to the leakage of electrons, which then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress, damaging cellular components like DNA, proteins, and lipids.

This potent mechanism is the foundation of the powerful fungicidal activity seen in compounds like Thifluzamide.

Caption: Tiered experimental workflow for evaluating trifluoromethylthiazole derivatives.

Detailed Experimental Protocols

Protocol 1: In Vitro Antifungal Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth. This protocol is a self-validating system when run with appropriate controls.

Causality Behind Choices:

-

RPMI-1640 Medium: This is a standardized, nutritionally defined medium for fungal susceptibility testing, ensuring reproducibility. Buffering with MOPS maintains a stable pH, critical for both fungal growth and compound stability.

-

0.5 McFarland Standard: This turbidity standard ensures a consistent starting inoculum of fungal cells, which is crucial for reliable and comparable MIC values.

-

Serial Dilution: This method efficiently tests a wide range of concentrations to pinpoint the MIC.

Methodology:

-

Inoculum Preparation: a. Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). c. Dilute this standardized suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of desired final concentrations (e.g., 0.03 to 64 µg/mL).

-

Incubation: a. Add 100 µL of the working fungal inoculum to each well containing the diluted compound. b. Include a positive control (inoculum + medium, no compound) and a negative/sterility control (medium only). c. Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: a. Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration at which there is no visible growth.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To directly measure the inhibitory effect of a compound on SDH enzyme activity. This is a key mechanistic assay.

Causality Behind Choices:

-

Mitochondrial Isolation: To measure SDH activity directly, it's essential to use a sample rich in the enzyme, such as isolated mitochondria or a cell lysate.

-

Artificial Electron Acceptor: Since the natural acceptor (ubiquinone) is membrane-bound and complex to work with, an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol) or a tetrazolium salt is used. The rate of color change of this probe upon reduction is directly proportional to SDH activity.

Methodology:

-

Enzyme Source Preparation: a. Prepare a mitochondrial fraction from a relevant source (e.g., fungal cells, bovine heart, or cultured cells) using differential centrifugation. Alternatively, use a commercially available SDH enzyme preparation or cell lysate.

-

Reaction Mixture Preparation (per well of a 96-well plate): a. Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.4) containing the electron acceptor (e.g., DCPIP) and other components like potassium cyanide (to inhibit Complex IV) and any necessary cofactors. b. Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Assay Initiation and Measurement: a. Add the enzyme source (mitochondrial preparation) to each well and incubate for a short period to allow the inhibitor to bind. b. Initiate the reaction by adding the substrate, succinate. c. Immediately measure the change in absorbance over time using a microplate reader in kinetic mode. For DCPIP, this is a decrease in absorbance at 600 nm.

-

Data Analysis: a. Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

Protocol 3: In Vitro Anticancer Cell Viability (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Causality Behind Choices:

-

MTT Reagent: The assay's principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases, including SDH, in metabolically active, viable cells. Therefore, the amount of formazan produced is directly proportional to the number of living cells.

-

Solubilization: The formazan crystals are insoluble. A solvent like DMSO or SDS is required to dissolve them, creating a colored solution whose absorbance can be quantified.

Methodology:

-

Cell Seeding: a. Culture a human cancer cell line (e.g., MCF-7, A549) in complete medium. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: a. Prepare serial dilutions of the trifluoromethylthiazole derivative in the cell culture medium. b. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells. c. Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: a. After the treatment period, remove the medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan.

-

Formazan Solubilization and Measurement: a. Carefully aspirate the MTT-containing medium. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Perspectives

Trifluoromethylthiazole derivatives represent a privileged chemical scaffold with validated success in agriculture and significant promise in therapeutics. Their primary mechanism, the inhibition of the highly conserved SDH enzyme, provides a robust foundation for their potent biological effects. The future of this chemical class lies in the continued exploration of structure-activity relationships to enhance target specificity, improve safety profiles, and overcome potential resistance mechanisms. As synthetic methodologies advance, the accessible chemical space for these derivatives will expand, undoubtedly leading to the discovery of novel agents with enhanced efficacy for use in crop protection and human health.

References

- Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution. (2024). Vertex AI Search.

- How can THIFLUZAMIDE help comb

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

- Thifluzamide 24% SC. Peptech Biosciences Ltd.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

-

Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

- The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025).

- MTT assay protocol. Abcam.

- MTT Assay Protocol for Cell Viability and Prolifer

A Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol: A Key Intermediate in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug design, enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] Within this chemical space, (4-(Trifluoromethyl)thiazol-2-yl)methanol has emerged as a pivotal, versatile building block. This technical guide provides a comprehensive overview of this compound, from its synthetic origins and characterization to its critical applications in the synthesis of complex pharmaceutical agents. We will delve into the causality behind its molecular design and provide field-proven insights into its utilization.

Introduction: The Significance of Fluorinated Heterocycles

The trifluoromethyl (-CF3) group is one of the most utilized fluorinated motifs in pharmaceuticals, prized for its ability to increase lipophilicity and metabolic stability.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the robustness of molecules containing this group.[1] When this powerful functional group is appended to a thiazole ring—a privileged heterocyclic scaffold found in numerous bioactive compounds—the resulting structure becomes a highly valuable asset in drug discovery.

This compound is a prime example of this design philosophy. It offers a trifluoromethylated thiazole core for enhanced biological interactions and metabolic resistance, coupled with a reactive hydroxymethyl (-CH2OH) group that serves as a versatile handle for synthetic elaboration.

Discovery and Historical Context

The precise "discovery" of this compound is not chronicled as a singular event. Instead, its development is intrinsically linked to the broader evolution of organofluorine chemistry and the escalating demand for novel, functionalized heterocyclic building blocks in medicinal chemistry programs throughout the late 20th and early 21st centuries.

The historical trajectory can be understood through three parallel advancements:

-

The Rise of Organofluorine Chemistry: Following early reports on the biological effects of the trifluoromethyl group in the mid-20th century, chemists actively sought new methods to incorporate this group into diverse molecular frameworks.[3][4]

-

Advancements in Thiazole Synthesis: The foundational Hantzsch thiazole synthesis and its subsequent modifications provided a reliable pathway to the core heterocyclic structure.

-

Target-Oriented Drug Design: The explosion in research targeting specific enzymes and receptors, particularly protein kinases, created a demand for novel chemical moieties that could optimize binding and improve pharmacokinetics. Trifluoromethylated thiazoles proved to be highly effective in this regard.

This confluence of progress led to the synthesis of a library of functionalized building blocks, including this compound, to fuel the discovery of new therapeutic agents.

Synthesis and Characterization: A Validated Approach

While multiple synthetic routes exist, a common and logical approach to this compound involves the construction of the thiazole ring followed by functional group manipulation. The synthesis of related compounds, such as 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, often starts with precursors like trifluoroacetoacetic acid ethyl ester.[5]

A Plausible Synthetic Workflow

A robust, multi-step synthesis can be envisioned as follows, designed for efficiency and control.

Caption: A direct Hantzsch-type synthesis pathway.

Detailed Experimental Protocol

This protocol describes a plausible and efficient synthesis based on established chemical principles.

Objective: To synthesize this compound.

Step 1: Hantzsch-Type Cyclocondensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and a suitable solvent such as ethanol.

-

Reagent Addition: Add glycolamide (HOCH₂CONH₂) (1.1 eq) to the solution. Causality: Glycolamide serves as the thioamide surrogate after in-situ reaction or as a direct C2-N source, providing the necessary atoms to form the thiazole ring and install the hydroxymethyl group in a single, convergent step.

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for ethanol) for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acidic environment with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The product may precipitate upon neutralization or after partial removal of the solvent under reduced pressure. Alternatively, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.

Structural and Purity Verification

To ensure the integrity of the synthesized compound, a full suite of analytical characterization is required.

| Analytical Method | Expected Data and Interpretation |

| ¹H NMR | A singlet for the thiazole proton (C5-H), a singlet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Resonances corresponding to the thiazole ring carbons, the methylene carbon, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | A sharp singlet, confirming the presence and chemical environment of the single -CF₃ group. |

| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the compound (C₅H₅F₃NOS⁺). |

| Purity (HPLC) | A single major peak, typically >95% purity, confirming the absence of significant impurities. |

Application in Drug Development: A Gateway to Complexity

This compound is rarely the final bioactive molecule. Its value lies in its role as a key intermediate, providing a trifluoromethyl-thiazole moiety that can be readily incorporated into larger, more complex molecular architectures.

The Synthetic Logic: Activating the Hydroxyl Group

The primary synthetic utility stems from the conversion of the terminal hydroxyl group into a good leaving group. This "activates" the molecule for subsequent nucleophilic substitution reactions.

Caption: General workflow for incorporating the title compound into a drug scaffold.

This two-step sequence is a robust and widely used strategy in medicinal chemistry. It allows for the late-stage introduction of the fluorinated heterocycle, providing flexibility in the synthetic design of drug candidates.

Therapeutic Areas of Impact

The (4-(trifluoromethyl)thiazol-2-yl)methyl moiety appears in patented structures across numerous therapeutic areas, including:

-

Oncology: As a component of kinase inhibitors designed to target specific signaling pathways in cancer cells.

-

Inflammatory Diseases: In modulators of inflammatory enzymes and receptors.

-

Infectious Diseases: As part of novel antibacterial and antiviral agents.

Safety, Handling, and Physicochemical Properties

Core Data Summary

| Property | Identifier / Value | Source |

| CAS Number | 204319-69-7 | [6] |

| Molecular Formula | C₅H₄F₃NOS | PubChem |

| Molecular Weight | 183.15 g/mol | PubChem |

| Appearance | White to off-white solid | Typical Supplier Data |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. | General Chemical Principles |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly sealed and protect from moisture.

-